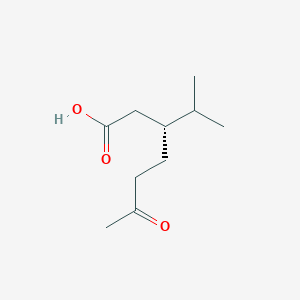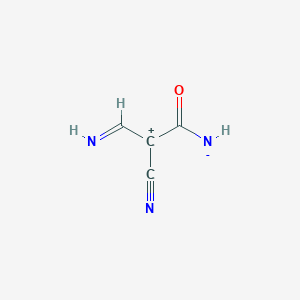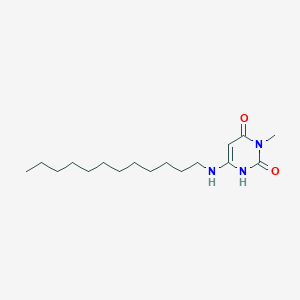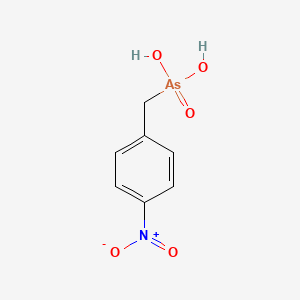
Nona-4,5-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-4,5-dien-2-ol is an organic compound with the molecular formula C9H14O. It is characterized by the presence of a hydroxyl group (-OH) attached to a nine-carbon chain that includes two double bonds at the 4th and 5th positions. This compound is part of the class of dienols, which are known for their reactivity due to the presence of conjugated double bonds and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nona-4,5-dien-2-ol can be achieved through several methods. One common approach involves the reaction of 1,8-nonadiene with a suitable oxidizing agent to introduce the hydroxyl group at the 2nd position. Another method involves the use of Grignard reagents, where a suitable precursor such as 4,5-dien-2-one is reacted with a Grignard reagent to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the double bonds while introducing the hydroxyl group efficiently.
Chemical Reactions Analysis
Types of Reactions
Nona-4,5-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Nona-4,5-dien-2-one or Nona-4,5-dien-2-al.
Reduction: this compound can be reduced to Nona-4,5-dien-2-ane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Nona-4,5-dien-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms involving dienols.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Nona-4,5-dien-2-ol involves its reactivity due to the conjugated double bonds and the hydroxyl group. The compound can participate in various chemical reactions, including nucleophilic addition and electrophilic substitution, due to the electron-rich nature of the double bonds and the hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
Nona-1,8-dien-5-ol: Similar structure but with the hydroxyl group at the 5th position.
Nona-2,6-dien-1-ol: Similar structure but with double bonds at the 2nd and 6th positions.
Nona-3,7-dien-2-ol: Similar structure but with double bonds at the 3rd and 7th positions.
Uniqueness
Nona-4,5-dien-2-ol is unique due to the specific positioning of the double bonds and the hydroxyl group, which imparts distinct reactivity and properties compared to its isomers. This makes it valuable in specific synthetic applications where such reactivity is desired.
Properties
| 80472-25-9 | |
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h5,7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
VKSDQTDEOHGKAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C=CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/no-structure.png)



![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)

![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)


